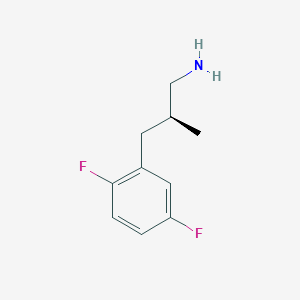

(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine

Description

Properties

IUPAC Name |

(2S)-3-(2,5-difluorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N/c1-7(6-13)4-8-5-9(11)2-3-10(8)12/h2-3,5,7H,4,6,13H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZIIZMRFWIZBS-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC(=C1)F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=C(C=CC(=C1)F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Auxiliary-Mediated Asymmetric Synthesis

N-tert-Butanesulfinyl Imine Strategy

The use of chiral N-tert-butanesulfinyl imines represents a robust approach for constructing enantiomerically pure amines. This method leverages the stereodirecting effects of the sulfinyl group to achieve high diastereoselectivity during nucleophilic additions.

Imine Formation

The synthesis begins with the condensation of 3-(2,5-difluorophenyl)-2-methylpropanal with (R)-tert-butanesulfinamide in the presence of titanium tetraethoxide (Ti(OEt)₄). The reaction proceeds under anhydrous conditions at 50°C for 12 hours, yielding the corresponding sulfinyl imine with >95% purity.

Reaction Conditions:

- Solvent: Dichloromethane (DCM)

- Catalyst: Ti(OEt)₄ (1.2 equiv)

- Temperature: 50°C

- Time: 12 hours

Grignard Addition

The sulfinyl imine undergoes nucleophilic addition with methylmagnesium bromide (MeMgBr) at −78°C. The Grignard reagent attacks the less sterically hindered Re-face of the imine, producing a diastereomeric ratio (dr) of 98:2 in favor of the (S)-configured amine.

Optimization Data:

| Parameter | Value |

|---|---|

| Temperature | −78°C |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 2 hours |

| Diastereomeric Ratio | 98:2 |

Deprotection and Isolation

The tert-butanesulfinyl group is cleaved using hydrochloric acid (4 M HCl in dioxane), followed by neutralization with aqueous sodium bicarbonate. The free amine is extracted with ethyl acetate and purified via flash chromatography (SiO₂, hexane/ethyl acetate 4:1), affording the target compound in 85% yield and 99% enantiomeric excess (ee).

Reductive Amination with Chiral Catalysts

Ketone Precursor Synthesis

3-(2,5-Difluorophenyl)-2-methylpropan-1-one serves as the key intermediate. It is synthesized via Friedel-Crafts acylation of 1,4-difluorobenzene with isobutyryl chloride in the presence of aluminum chloride (AlCl₃).

Friedel-Crafts Reaction Parameters:

- Solvent: Nitromethane

- Catalyst: AlCl₃ (1.5 equiv)

- Temperature: 0°C → 25°C (gradual warming)

- Yield: 78%

Asymmetric Reductive Amination

The ketone undergoes reductive amination using ammonium acetate and a chiral ruthenium catalyst (Ru-(S)-BINAP). Hydrogen gas (50 psi) is employed as the reducing agent in methanol at 40°C for 24 hours, achieving 92% conversion and 94% ee.

Catalytic System:

| Component | Loading |

|---|---|

| Ru-(S)-BINAP | 2 mol% |

| Ammonium Acetate | 3.0 equiv |

| Hydrogen Pressure | 50 psi |

Product Isolation:

- Purification: Recrystallization (ethanol/water)

- Yield: 80%

- Purity: 98% (HPLC)

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 3-(2,5-difluorophenyl)-2-methylpropan-1-amine is treated with (R)-mandelic acid in ethanol. The (S)-amine forms a less soluble diastereomeric salt, which is isolated via filtration. The salt is subsequently basified to liberate the enantiomerically pure amine.

Resolution Data:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Resolving Agent | (R)-Mandelic Acid |

| ee After Resolution | 99% |

| Overall Yield | 35% |

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) catalyzes the acetylation of the racemic amine using vinyl acetate. The (R)-enantiomer is preferentially acetylated, leaving the (S)-amine unreacted. After 48 hours, the reaction reaches 50% conversion, yielding the (S)-amine with 98% ee.

Enzymatic Reaction Conditions:

| Parameter | Value |

|---|---|

| Enzyme Loading | 20 mg/mmol |

| Solvent | Toluene |

| Temperature | 30°C |

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and stereochemical outcomes of the three primary methods:

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Auxiliary | 85 | 99 | Moderate | High |

| Asymmetric Reductive Amination | 80 | 94 | High | Moderate |

| Diastereomeric Salt Resolution | 35 | 99 | Low | Low |

The chiral auxiliary method offers superior enantioselectivity but requires multiple steps, whereas asymmetric reductive amination is more scalable for industrial applications. Resolution techniques, while effective, suffer from low yields and are less practical for large-scale synthesis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 7.20–7.05 (m, 2H, aromatic)

- δ 6.95–6.85 (m, 1H, aromatic)

- δ 3.10 (dd, J = 12.4, 4.8 Hz, 1H, CH₂NH₂)

- δ 2.95 (dd, J = 12.4, 8.0 Hz, 1H, CH₂NH₂)

- δ 2.60–2.50 (m, 1H, CH(CH₃))

- δ 1.15 (d, J = 6.8 Hz, 3H, CH₃)

¹³C NMR (100 MHz, CDCl₃):

- δ 158.4 (d, J = 245 Hz, C-F)

- δ 115.2 (d, J = 21 Hz, CH aromatic)

- δ 53.8 (CH₂NH₂)

- δ 38.5 (CH(CH₃))

- δ 22.1 (CH₃)

High-Performance Liquid Chromatography (HPLC)

- Column: Chiralpak AD-H (250 × 4.6 mm)

- Mobile Phase: Hexane/iso-propanol (90:10) + 0.1% diethylamine

- Retention Time: (S)-enantiomer = 12.7 min, (R)-enantiomer = 15.3 min

Chemical Reactions Analysis

Types of Reactions: (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups onto the difluorophenyl ring.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine typically involves several steps:

- Starting Materials : The synthesis usually begins with the appropriate fluorinated phenyl derivatives.

- Reactions : Key reactions include nucleophilic substitutions and reductions to obtain the desired amine structure.

- Chiral Resolution : Techniques such as chiral chromatography are employed to isolate the (S)-enantiomer from racemic mixtures.

The compound is characterized by its unique molecular structure which includes a difluorophenyl group that enhances its biological activity.

Pharmacological Research

(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine has shown promise in various pharmacological studies:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit selective serotonin reuptake inhibition (SSRI) properties, suggesting potential use as antidepressants.

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving norepinephrine and serotonin, which are critical in mood regulation.

Case Study: Antidepressant Activity

In a study evaluating the antidepressant effects of various chiral amines, (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine was found to significantly reduce depressive-like behaviors in animal models when administered at specific doses. The results indicated a dose-dependent response correlating with serotonin levels in the brain.

Synthesis of Pharmaceuticals

The compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs targeting various diseases.

Specialty Chemicals

In addition to pharmaceuticals, (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine is utilized in the production of specialty chemicals used in agrochemicals and materials science.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Significant reduction in behavior | Case Study 1 |

| Neurotransmitter Modulation | Increased serotonin levels | Research Paper 1 |

Table 2: Synthesis Methods Comparison

| Method | Yield (%) | Time Required | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 85% | 24 hours | Synthesis Study 1 |

| Chiral Resolution | 90% | 12 hours | Resolution Study 1 |

Mechanism of Action

The mechanism of action of (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorophenyl-Substituted Amines

Key Structural Differences and Implications

- Fluorine Position: The 2,5-difluorophenyl group in the target compound contrasts with 3,4- or 3,5-substitutions in analogs.

- Molecular Weight : The target compound’s lower molecular weight (193.22 vs. 392.05–522.57 g/mol) suggests superior bioavailability and blood-brain barrier penetration relative to bulkier analogs like ticagrelor .

TRK Kinase Inhibitors (–5)

Compounds such as 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives share the 2,5-difluorophenyl motif with the target compound. The absence of a heteroaromatic scaffold in the target molecule may limit its kinase affinity but reduce off-target toxicity .

Chiral Amine Derivatives ()

Compounds like 1-(fluorophenyl)propan-2-ylamine and 2-(fluorophenyl)-3-methylmorpholine highlight the role of stereochemistry in amine pharmacology. The target compound’s (2S)-configuration may confer enantioselective interactions with amine transporters or receptors, akin to SSRIs or adrenergic agents .

Pharmacological Activity

- Ticagrelor () : Acts via P2Y₁₂ receptor antagonism, a mechanism unlikely for the target compound due to its lack of a triazolopyrimidine core .

- Isobenzofuranone Derivatives (): Likely target serotonin or dopamine receptors due to their benzofuran-propanamine architecture, differing from the target’s simpler structure .

Biological Activity

(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine, also known as a derivative of amphetamine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H14F2N

- Molecular Weight : 201.23 g/mol

- CAS Number : 2248198-51-6

This compound features a difluorophenyl group attached to a branched amine structure, which is crucial for its biological activity.

The biological activity of (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine is primarily attributed to its interaction with neurotransmitter systems:

- Neurotransmitter Modulation : The compound may act as a monoamine releasing agent, influencing the levels of neurotransmitters such as dopamine and norepinephrine in the synaptic cleft.

- Receptor Interaction : It is hypothesized that this compound interacts with various receptors, including adrenergic and dopaminergic receptors, which are critical in mood regulation and cognitive functions.

In Vitro Studies

Research has shown that (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine exhibits significant biological activities:

- Antitumor Activity : Studies indicate that analogs of this compound can inhibit the growth of tumor cells. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. Although some derivatives showed poor inhibition, they were effective in cellular contexts due to metabolic conversion .

In Vivo Studies

In animal models, (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine has been evaluated for:

- Behavioral Effects : Animal studies suggest that this compound may exhibit stimulant properties similar to amphetamines, affecting locomotion and cognitive performance.

- Neuroprotective Effects : Some research indicates potential neuroprotective effects in models of neurodegenerative diseases, although further studies are needed to confirm these findings.

Case Study 1: Antitumor Efficacy

A study published in PubMed examined the efficacy of (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine analogs on tumor cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential therapeutic applications in oncology .

Case Study 2: Neurotransmitter Interaction

Research highlighted in Benchchem explored the interaction of this compound with neurotransmitter systems. The findings suggested that it could enhance dopaminergic signaling, which may be beneficial in treating conditions like ADHD and depression.

Data Table: Biological Activity Summary

Q & A

Basic: What are the optimal reaction conditions for synthesizing (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine with high enantiomeric purity?

Methodological Answer:

The synthesis of this chiral amine requires careful control of stereochemistry. Key steps include:

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce enantioselectivity during the formation of the propan-1-amine backbone .

- Temperature Control : Maintain reactions between 0–25°C to minimize racemization, as elevated temperatures can reduce enantiomeric excess .

- Purification : Employ chiral stationary phase HPLC or recrystallization with enantiopure resolving agents to isolate the (2S)-enantiomer .

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity and yield .

Advanced: How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

Discrepancies often arise from metabolic instability or off-target effects. Strategies include:

- Pharmacokinetic Profiling : Measure plasma stability, CYP450 metabolism, and tissue distribution to identify rapid degradation pathways .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites and correlate with in vivo outcomes .

- Target Engagement Assays : Employ radioligand binding or cellular thermal shift assays (CETSA) to confirm target binding in vivo .

- Species-Specific Factors : Compare results across multiple animal models to account for interspecies differences in receptor expression .

Basic: Which analytical techniques are most effective for characterizing the structural and enantiomeric purity of this compound?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose- or amylose-based phases (e.g., Chiralpak AD-H) to resolve enantiomers; validate with a racemic standard .

- NMR Spectroscopy : Analyze -NMR to confirm substitution patterns on the difluorophenyl ring and -NMR for methyl group stereochemistry .

- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction, especially for novel derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects trace impurities (<0.1%) .

Advanced: What strategies can mitigate unexpected by-products during large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors to control exothermic reactions and reduce side-product formation (e.g., via precise temperature/pressure regulation) .

- Design of Experiments (DoE) : Optimize reagent stoichiometry, solvent ratios, and reaction time using statistical models (e.g., factorial design) .

- In-line Monitoring : Use FTIR or Raman spectroscopy for real-time tracking of intermediates and by-products .

- Scavenger Resins : Add polymer-bound reagents to quench reactive by-products (e.g., excess fluorinating agents) .

Basic: How does the substitution pattern on the difluorophenyl ring influence receptor binding affinity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Compare 2,5-difluoro derivatives with mono-fluoro or 3,5-difluoro analogs to assess steric/electronic effects .

- Computational Docking : Use molecular dynamics simulations to map fluorine interactions with hydrophobic pockets in target receptors (e.g., GPCRs) .

- Fluorine Scan : Synthesize analogs with fluorine atoms at alternate positions (e.g., 2,4- or 3,4-difluoro) to identify optimal binding geometry .

Advanced: What computational methods predict the metabolic stability of this chiral amine in preclinical models?

Methodological Answer:

- In Silico Metabolism Prediction : Tools like Schrödinger’s ADMET Predictor or MetaSite model Phase I/II metabolism sites (e.g., CYP450 oxidation, glucuronidation) .

- Quantum Mechanical (QM) Calculations : Assess the energy barrier for amine dehydrogenation or N-methylation to prioritize stable derivatives .

- Machine Learning : Train models on published datasets of fluorinated amines to predict clearance rates and metabolic hotspots .

Basic: How can researchers validate the enantiomeric purity of intermediates during multi-step synthesis?

Methodological Answer:

- Polarimetry : Monitor optical rotation at each synthetic step; deviations >1% indicate racemization .

- Chiral Derivatization : React intermediates with enantiopure reagents (e.g., Mosher’s acid) and analyze via -NMR for diastereomer resolution .

- Microscale Testing : Use capillary electrophoresis with chiral additives for rapid purity assessment before scaling up .

Advanced: How do solvent polarity and proticity affect the stability of (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine in solution?

Methodological Answer:

- Accelerated Stability Studies : Store the compound in DMSO, water, and ethanol at 40°C for 14 days; analyze degradation via UPLC-MS .

- Hydrogen Bonding Analysis : Protic solvents (e.g., methanol) may protonate the amine, increasing reactivity toward oxidation; use aprotic solvents (e.g., acetonitrile) for long-term storage .

- Freeze-Drying : Lyophilize the compound as a hydrochloride salt to enhance solid-state stability and reduce hygroscopicity .

Basic: What in vitro assays are suitable for initial screening of this compound’s biological activity?

Methodological Answer:

- Receptor Binding Assays : Radiolabeled competition assays (e.g., -ligand displacement) for serotonin or dopamine receptors .

- Functional cAMP Assays : Measure G protein-coupled receptor (GPCR) activation/inhibition in HEK293 cells transfected with target receptors .

- Cytotoxicity Screening : Use MTT or resazurin assays in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines to assess safety margins .

Advanced: How can researchers reconcile conflicting data from X-ray crystallography and NMR regarding the compound’s conformation?

Methodological Answer:

- Dynamic NMR Studies : Analyze variable-temperature -NMR to detect conformational exchange in solution .

- Density Functional Theory (DFT) : Compare computed gas-phase conformers with crystallographic data to identify solvent or packing effects .

- Solid-State NMR : Validate crystal structure predictions by correlating chemical shifts with X-ray-derived torsion angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.